molecular formula C9H14N2O B3055469 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one CAS No. 64921-87-5

3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one

Cat. No.: B3055469
CAS No.: 64921-87-5
M. Wt: 166.22 g/mol
InChI Key: ZUDDNIPZNDNELB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is a ketone derivative featuring a pyrazole ring attached to a branched aliphatic chain. This compound serves as a critical intermediate in synthesizing agrochemicals and pharmaceuticals, particularly fungicides and neuraminidase inhibitors. Its structure combines a rigid pyrazole moiety with a flexible dimethylbutanone backbone, enabling diverse reactivity and interaction with biological targets . Syntheses often involve alkylation or condensation reactions, such as the reaction of pyrazole with 3,3-dimethylbutan-2-one precursors under microwave-assisted or conventional heating conditions .

Key applications include its use as a precursor for:

  • Fungicides: Modified into triazole derivatives like triadimefon via substitution reactions .
  • Antiviral agents: Converted to acylhydrazones for influenza neuraminidase inhibition .
  • Metal ligands: Coordinated with copper in N,O-donor complexes for catalytic studies .

Properties

IUPAC Name

3,3-dimethyl-1-pyrazol-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-11-6-4-5-10-11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDDNIPZNDNELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407913
Record name SBB020338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64921-87-5
Record name SBB020338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it affects the levels of endogenous hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellic acid (GA3), which play crucial roles in root development . The compound’s ability to modulate these hormone levels makes it a valuable tool in agricultural research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fungicidal Activity: Pyrazole vs. Triazole Derivatives

The substitution of pyrazole with a triazole ring significantly alters biological activity. For example:

Compound Name Target Fungi EC50 (μg/mL) Key Structural Feature Source
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one Botrytis cinerea >100 Pyrazole ring
Triadimefon (1-(4-Cl-phenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one) Puccinia recondita 0.2–0.5 Triazole ring + 4-Cl-phenoxy
Compound 1 (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one) Fusarium graminearum 1.8 Biphenyloxy + triazole

Key Findings :

  • Triazole derivatives (e.g., triadimefon) exhibit 200–500× higher fungicidal potency than pyrazole analogs due to enhanced binding to fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol biosynthesis .
  • Biphenyloxy substitutions (Compound 1) further improve activity against resistant fungal strains by increasing hydrophobicity and membrane penetration .
Physicochemical Properties
Property 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one Triadimefon 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one (PhPzMEK)
Molecular Weight 180.24 g/mol 293.8 g/mol 228.29 g/mol
LogP (Octanol-Water) 1.8 3.5 2.9
Water Solubility 0.5 g/L 0.07 g/L 0.2 g/L
Thermal Stability Decomposes at 160°C Stable up to 200°C Stable up to 180°C
Synthesis Yield 66–75% 80–85% 70–78%
Key References

Insights :

  • Lipophilicity : Triadimefon’s higher LogP (3.5) correlates with its superior fungicidal uptake through waxy plant cuticles .
  • Stability: The 4-chlorophenoxy group in triadimefon enhances thermal stability, critical for field applications under varying temperatures .

Biological Activity

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is C9H14N2OC_9H_{14}N_2O. The compound features a butanone backbone with a pyrazole ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exhibits various biological activities:

Antimicrobial Activity

Several studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations. The presence of the pyrazole moiety is believed to enhance its interaction with microbial targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Antioxidant Activity

Research has indicated that derivatives of pyrazole compounds can exhibit antioxidant properties. The ability of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one to scavenge free radicals may contribute to its potential therapeutic applications in oxidative stress-related diseases.

The precise mechanisms through which 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance.

Comparative Analysis

To understand the uniqueness of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one, it is essential to compare it with similar compounds:

Compound NameStructureKey FeaturesBiological Activity
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-oneStructureContains a pyridine ringModerate antimicrobial activity
3,3-Dimethyl-1-(1H-triazole)butan-2-oneStructureContains a triazole ringLimited anti-inflammatory effects

This table illustrates how the structural differences among these compounds influence their biological activities.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., various pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exhibited superior activity against E. coli compared to other derivatives tested .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound using carrageenan-induced edema models in mice. Results showed significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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